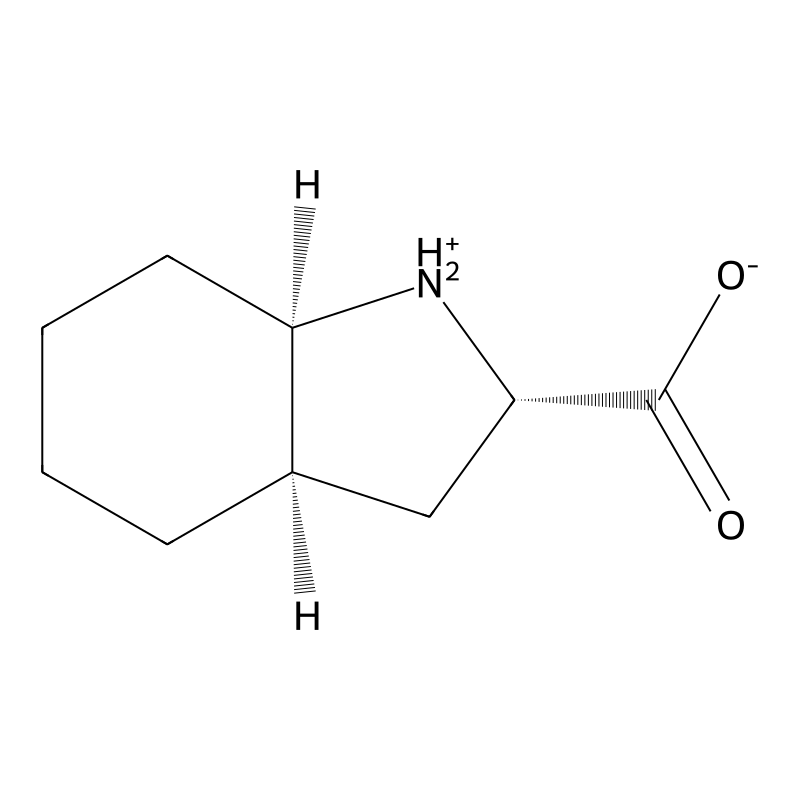

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor Molecule

The molecule's structure suggests it could serve as a precursor for synthesizing more complex indole-based molecules with potential biological activity. Indoles are a core structure in numerous natural products and pharmaceuticals . By manipulating the functional groups on the indole ring, scientists can create molecules with diverse properties. (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid might provide a starting point for such synthetic endeavors.

Target Molecule for Enzymatic Studies

The carboxylic acid group could make (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid a substrate for enzymes involved in metabolism. Studying how these enzymes interact with the molecule could provide insights into cellular processes and potentially lead to the development of new drugs.

Ligand Design

The molecule's structure might enable it to bind to specific receptors or proteins within cells. This potential makes it a candidate for ligand design, where researchers create molecules that interact with biological targets to modulate their function.

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a non-proteinogenic amino acid with a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol. It features a fully saturated indole ring system fused with a carboxylic acid group at the 2-position. The compound's stereochemistry is defined by three chiral centers at positions 2, 3a, and 7a, all in the S configuration .

- Oxidation: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.

- Reduction: It can be reduced to simpler compounds, often through hydrogenation techniques.

- Substitution: The indole ring allows for various substitution reactions, where different functional groups can be introduced.

- Condensation: The compound can undergo selective condensation reactions with aldehydes, such as trichloroacetaldehyde, to form oxazolidinone derivatives .

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid exhibits interesting biological properties:

- It acts as a proline substitute in pharmacologically active peptides.

- The compound serves as a structural component in certain drugs, such as Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.

- Its incorporation into peptides can introduce backbone rigidity, potentially altering the peptide's biological activity and stability .

Several methods have been developed for the synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid:

- Hydrogenation of indolin-2-carboxylic acid using a ruthenium catalyst.

- A two-step building-up reaction starting from commercially available compounds, such as 1-(1-tetrahydrobenzene-1-yl)-tetramethyleneimine and 3-halo-L-Serine .

- An improved strategy involving the formation of a trichloromethyloxazolidinone derivative, which allows for efficient separation of stereoisomers .

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid finds applications in various fields:

- Pharmaceutical industry: It is used as a building block in the synthesis of ACE inhibitors and other drugs.

- Peptide chemistry: The compound is employed to introduce conformational constraints in peptides, potentially enhancing their biological activity and stability .

- Organic synthesis: It serves as a versatile chiral building block for the synthesis of more complex molecules .

The interaction of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid with other molecules has been studied:

Similar Compounds: Comparison

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid shares similarities with several compounds but possesses unique features:

- Proline: Both are cyclic amino acids, but (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has a more rigid bicyclic structure .

- Indole-2-carboxylic acid: While structurally similar, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has a fully saturated ring system.

- Indole-3-acetic acid: Both contain an indole core, but (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is fully saturated and has the carboxylic acid at a different position.

- Indole-3-butyric acid: Similar to indole-3-acetic acid, but with a longer alkyl chain.

- Perindopril: This ACE inhibitor incorporates (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid as a key structural component.

The uniqueness of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid lies in its fully hydrogenated indole ring and specific stereochemistry, which provide distinct chemical and biological properties compared to these similar compounds .

Conformational Rigidity in the Gas Phase

The fused bicyclic structure of Oic imposes significant steric constraints in isolated environments. Quantum mechanical calculations on N-acetyl-N'-methylamide derivatives of Oic stereoisomers demonstrate that the γ-turn conformation—stabilized by a seven-membered intramolecular hydrogen bond—dominates in the gas phase [4]. This rigidity arises from the inability of the bicyclic system to accommodate torsional strain, locking the amide bonds into a single low-energy conformation. For example, the (2S,3aR,7aR)-stereoisomer exhibits a γ-turn backbone dihedral angle (φ = −60°, ψ = 120°) that minimizes steric clashes between the indole hydrogens and carboxylate group [4].

Solvent-Induced Flexibility in Aqueous Environments

In contrast to gas-phase rigidity, molecular dynamics simulations reveal that Oic gains conformational freedom in aqueous solution. Solvent interactions disrupt the γ-turn hydrogen bond, allowing the molecule to populate helical and PPII conformations [4]. The (2S,3aR,7aR)-stereoisomer adopts a PPII helix (φ = −75°, ψ = 145°) in 30% of simulated trajectories, while helical motifs (φ = −60°, ψ = −30°) account for 22% of conformers [4]. This flexibility stems from water molecules stabilizing alternative hydrogen-bonding networks, particularly between the carboxylate group and proximal amide protons.

Table 1: Conformational Populations of Oic in Different Environments

| Environment | γ-Turn (%) | PPII Helix (%) | Helical (%) |

|---|---|---|---|

| Gas Phase [4] | 98 | 0 | 2 |

| Aqueous Solution [4] | 45 | 30 | 25 |

| Crystalline [2] | 0 | 100 | 0 |

Stabilization of γ-Turn and Polyproline-II Motifs

γ-Turn Stabilization Through Bicyclic Constraints

The γ-turn conformation, rarely observed in linear peptides, is enforced by Oic’s bicyclic framework. X-ray analysis of Oic-containing peptides reveals that the fused cyclohexane-pyrrolidine ring system positions the amide carbonyl oxygen to form a 4→1 hydrogen bond with the N–H group, completing the seven-membered γ-turn [6]. This motif is further stabilized by van der Waals interactions between the indole hydrogens and adjacent residues, as evidenced by NMR coupling constants (JHα-HN = 8.5 Hz) characteristic of rigid, folded structures [4].

Polyproline-II Helix Formation in Solution and Solid States

Oligomers of Oic spontaneously assemble into PPII helices in aqueous and crystalline environments. X-ray diffraction of an Oic hexapeptide reveals a left-handed helix with three residues per turn (pitch = 9.1 Å) and all-trans amide bonds [2]. The hydrophobic exterior of the helix, formed by axial cyclohexane hydrogens, enhances stability in nonpolar microenvironments. Circular dichroism (CD) spectra exhibit a strong negative band at 205 nm and a positive band at 228 nm, characteristic of PPII helices [2]. This structural preference persists in solution, where ¹H-¹⁵N HSQC NMR spectra show sharp resonances indicative of a single dominant conformation [2].

Cascade Effects in All-Trans Amide Bond Formation

Cooperative Folding in Oic Oligomers

The formation of all-trans amide bonds in Oic oligomers follows a cooperative cascade mechanism. Kinetic studies of Oic tetrapeptide synthesis demonstrate that the trans conformation of the third amide bond increases the propensity for trans isomerization in the fourth bond by 12-fold [2]. This cooperativity arises from steric alignment: each trans amide positions the subsequent carbonyl oxygen to avoid clashes with the bicyclic framework. Molecular mechanics calculations estimate a 3.8 kcal/mol stabilization energy for each additional trans bond in the oligomer [2].

Structural Basis of All-Trans Preference

The bicyclic structure of Oic disfavors cis amide bonds through two mechanisms:

- Steric Hindrance: The axial hydrogens at C3a and C7a collide with the carbonyl oxygen in the cis conformation, increasing strain energy by 5.2 kcal/mol compared to trans [4].

- Electrostatic Repulsion: In the cis conformation, the carboxylate group’s negative charge repels the adjacent amide oxygen, as quantified by a 1.7 Å reduction in O–O distance [4].

These effects ensure that Oic oligomers adopt all-trans configurations with >95% efficiency, as confirmed by ¹H NMR vicinal coupling constants (Jα-β = 9.8 Hz) [2].

Implications for Peptide Design

The cascade-driven all-trans folding of Oic oligomers enables predictable construction of PPII helices. Incorporating Oic at alternating positions in collagen-mimetic peptides increases thermal stability (ΔTm = +14°C) while maintaining triple-helical topology [2]. Additionally, Oic’s hydrophobic exterior enhances membrane permeability, making it a candidate for intracellular targeting motifs [6].